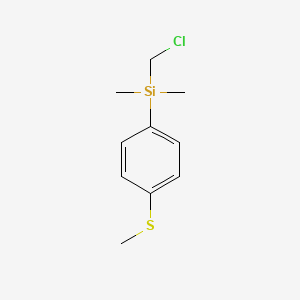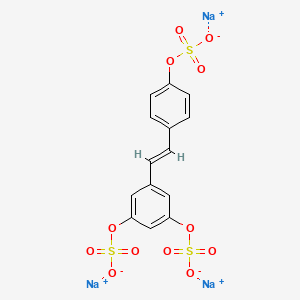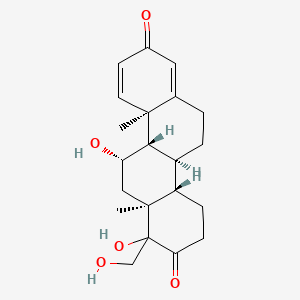
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is an organosilicon compound with a unique structure that includes a chloromethyl group, two methyl groups, and a 4-methylsulfanylphenyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane typically involves the reaction of chloromethyl-dimethylsilane with 4-methylsulfanylphenyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methylsulfanylphenylmagnesium bromide reacts with chloromethyl-dimethylsilane in an inert atmosphere to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
化学反应分析
Types of Reactions
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the silicon atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced silanes with modified functional groups.
科学研究应用
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane involves its ability to undergo various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the silicon atom. In oxidation reactions, the methylsulfanyl group is targeted, leading to the formation of sulfoxides or sulfones.
相似化合物的比较
Similar Compounds
Chloromethyl-dimethylsilane: Lacks the 4-methylsulfanylphenyl group, making it less versatile in certain applications.
Dimethyl-(4-methylsulfanylphenyl)silane: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
Chloromethyl-dimethyl-(4-methylphenyl)silane: Lacks the sulfanyl group, affecting its oxidation potential.
Uniqueness
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is unique due to the presence of both the chloromethyl and 4-methylsulfanylphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C10H15ClSSi |
|---|---|
分子量 |
230.83 g/mol |
IUPAC 名称 |
chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H15ClSSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 |
InChI 键 |
IVLOORSTDBBJML-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)







![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)

![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)

